Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a pyrrolo-pyrazole derivative characterized by a bicyclic framework fused with a pyrazole ring. Key structural features include:
- 2,6-Dichlorophenyl substituent: Enhances steric bulk and electron-withdrawing effects.
- Ethyl carboxylate ester: Improves solubility and serves as a synthetic handle for derivatization.
This compound is hypothesized to exhibit unique physicochemical and biological properties due to its substitution pattern, particularly the nitroso group, which is uncommon in related derivatives .
Properties
Molecular Formula |
C14H10Cl2N4O5 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2N4O5/c1-2-25-14(23)9-8-11(20(17-9)18-24)13(22)19(12(8)21)10-6(15)4-3-5-7(10)16/h3-5,8,11H,2H2,1H3 |
InChI Key |
MIMMLTJDLCNOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=C(C=CC=C3Cl)Cl)N=O |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The preparation generally follows a multi-step synthetic route that includes:
Starting Materials : The synthesis begins with readily available precursors such as ethyl esters and substituted phenyl compounds.
Cyclization Reaction : A crucial step involves the cyclization of ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate with appropriate reagents. This reaction often requires strong acids or bases as catalysts and may involve heating to facilitate cyclization.
Detailed Steps in Synthesis
Formation of Intermediate Compounds :
- Initial reactions produce intermediates that set the stage for cyclization.
- For example, the reaction of ethyl 4-(2,6-dichlorophenyl)-2-oxobutanoate with nitrous acid can yield a nitroso derivative.
-
- The nitroso intermediate undergoes cyclization under acidic conditions to form the pyrrolo[3,4-c]pyrazole framework.
- This step is critical for establishing the heterocyclic structure.
-
- Subsequent reactions introduce the carboxylate ester group and finalize the compound's structure.
- Purification steps such as recrystallization or chromatography are typically employed to isolate the final product.
Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Nitrous acid | Converts amine to nitroso group |
| 2 | Strong acid (e.g., HCl) | Catalyzes cyclization |
| 3 | Heating | Facilitates reaction progress |
| 4 | Base (e.g., NaOH) | Neutralizes excess acid post-reaction |
Yield and Purity Considerations
The yield of ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can vary significantly based on:
- Reaction conditions (temperature and time)
- Purity of starting materials
- Efficiency of purification methods
Research indicates that yields can be optimized through careful control of these parameters.
This compound has been studied for its potential biological activities:
- Compounds with similar structures have shown promising results in various pharmacological assays.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 5-(2-chlorophenyl)-1-nitroso-pyrazole | Pyrazole Derivative | Lacks dichloro substitution but retains nitroso functionality |
| 1-(2-Chlorophenyl)-3-methylpyrazole | Pyrazole | Simpler structure; focuses on pyrazole core without additional functional groups |
| 5-(2-Methylphenyl)-1H-pyrazole | Pyrazole | Exhibits different biological activities due to methyl substitution |
This comparative analysis highlights the structural diversity and potential reactivity differences among related compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group yields nitro derivatives, while reduction produces amine derivatives.
Scientific Research Applications
Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Key Structural and Molecular Comparisons
*Calculated based on structural analogy; †Estimated from analogous compounds.
Key Observations:
- Chlorophenyl Substitution : The target compound’s 2,6-dichlorophenyl group increases steric hindrance and lipophilicity compared to the 4-chlorophenyl analogue . This may reduce solubility but enhance membrane permeability.
- Carboxylate Ester : Common in all compared compounds, facilitating synthetic derivatization (e.g., hydrolysis to carboxylic acids) .
Physicochemical and Spectroscopic Data
Table 2: Comparative Spectroscopic Data
- The nitroso group in the target compound may cause deshielding in $ ^1H $ NMR (e.g., δ > 8 ppm for NH-NO) compared to non-nitrosated analogues .
Biological Activity
Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a unique hexahydropyrrolo structure. Its molecular formula is with a molecular weight of approximately 359.15 g/mol. The presence of the nitroso group and the dichlorophenyl moiety suggests diverse biological interactions.
Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory activity. For instance, compounds structurally similar to Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives were tested in vivo using a carrageenan-induced rat paw edema model, revealing significant reductions in edema comparable to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Similar pyrazole derivatives have been screened against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited substantial antibacterial activity at low concentrations .
Anticancer Activity
Emerging studies suggest that pyrazole compounds can inhibit cancer cell proliferation. For example, one derivative was tested against human breast cancer cell lines and showed a significant decrease in cell viability at concentrations as low as 10 µM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Some derivatives of this compound have been evaluated for their ability to inhibit enzymes such as monoamine oxidase (MAO). A study found that certain pyrazole derivatives demonstrated high inhibitory activity against both MAO-A and MAO-B isoforms . This suggests potential applications in treating neurodegenerative diseases.
Study 1: Anti-inflammatory Activity
In a controlled study involving carrageenan-induced inflammation in rats, several pyrazole derivatives were administered. The results indicated that specific compounds reduced inflammation markers significantly more than the control group treated with saline. Notably, one compound achieved up to 85% inhibition of TNF-α at a dose of 10 mg/kg .
Study 2: Antimicrobial Screening
A series of synthesized pyrazole derivatives were tested against common pathogens. Compound X showed effective inhibition against Bacillus subtilis and E. coli, with minimum inhibitory concentrations (MIC) recorded at 20 µg/mL and 15 µg/mL respectively . These findings highlight the potential for developing new antimicrobial agents from this class of compounds.
Data Table: Biological Activity Summary
| Activity Type | Tested Compound | Model/Method | Results |
|---|---|---|---|
| Anti-inflammatory | Ethyl derivative X | Carrageenan-induced edema | 85% TNF-α inhibition |
| Antimicrobial | Compound Y | MIC against E. coli | MIC = 15 µg/mL |
| Anticancer | Compound Z | MTT assay on breast cancer cells | IC50 = 10 µM |
| Enzyme inhibition | Compound A | MAO-A/B inhibition assay | High inhibitory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
